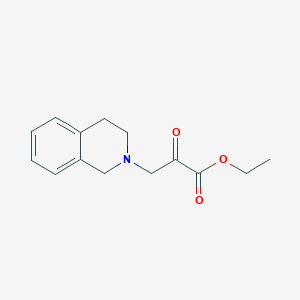

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate

Description

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is a chemical compound with the molecular formula C13H15NO3. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Properties

CAS No. |

565178-77-0 |

|---|---|

Molecular Formula |

C14H17NO3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

ethyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxopropanoate |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)13(16)10-15-8-7-11-5-3-4-6-12(11)9-15/h3-6H,2,7-10H2,1H3 |

InChI Key |

PLWGFTDSFBWPRA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)CN1CCC2=CC=CC=C2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate typically involves the reaction of 3,4-dihydroisoquinoline with ethyl acetoacetate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: Known for its potent and selective inhibition of aldo-keto reductase AKR1C3.

3,4-Dihydroisoquinolin-1(2H)-one Derivatives: These compounds have shown antioomycete activity against phytopathogens.

Uniqueness

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications .

Biological Activity

Ethyl 3-(3,4-dihydroisoquinolin-2(1H)-YL)-2-oxopropanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₃N₁O₃

- Molecular Weight : 219.23 g/mol

- IUPAC Name : this compound

This compound features an isoquinoline moiety, which is known for its significant biological activities, including antitumor and antimicrobial properties.

Antitumor Activity

Research has indicated that derivatives of isoquinoline compounds exhibit notable antitumor effects. A study demonstrated that this compound showed cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of apoptotic pathways and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15.5 | Apoptosis induction via caspase activation |

| MCF-7 (breast cancer) | 12.8 | Cell cycle arrest at G1 phase |

| A549 (lung cancer) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Antifungal |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Modulation of Signaling Pathways : It can affect various signaling pathways, including those related to apoptosis and inflammation.

- DNA Interaction : The compound may intercalate with DNA, disrupting replication and transcription processes.

Case Study 1: Anticancer Efficacy in Vivo

A preclinical study conducted on mice bearing xenografts of human tumors demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no severe adverse effects reported.

Case Study 2: Antibiotic Synergy

Another study explored the synergistic effects of this compound when combined with conventional antibiotics. The results indicated enhanced antibacterial activity against resistant strains of bacteria when used in combination therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.